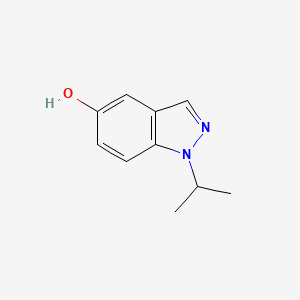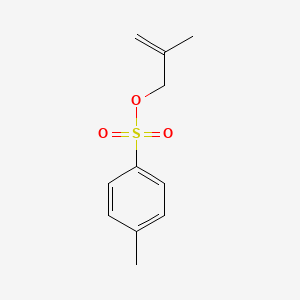
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine carboxylic acids. This compound is characterized by the presence of a piperazine ring substituted with a carboxylic acid group and a chlorophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl) 4-methylpiperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with 4-chlorophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: 4-Methylpiperazine-1-carboxylic acid and 4-chlorophenol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl) 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpiperazine-1-carboxylic Acid 4-bromophenyl Ester: Similar structure but with a bromine atom instead of chlorine.
4-Methylpiperazine-1-carboxylic Acid 4-fluorophenyl Ester: Similar structure but with a fluorine atom instead of chlorine.
4-Methylpiperazine-1-carboxylic Acid 4-iodophenyl Ester: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorophenyl ester group makes it particularly useful in certain synthetic and biological applications where other halogenated derivatives may not be as effective.
Eigenschaften
Molekularformel |
C12H15ClN2O2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-6-8-15(9-7-14)12(16)17-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
DPUSYQWLEDMLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8366780.png)





